Cas no 83959-84-6 (Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-)
83959-84-6 structure
Product Name:Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
CAS-nummer:83959-84-6
MF:C21H16N2O
MW:312.364544868469
CID:668161
PubChem ID:71414797
Update Time:2025-04-19
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)-
- 2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline
- 83959-84-6
- 2-(5-([1,1'-biphenyl]-4-yl)oxazol-2-yl)aniline
- DTXSID30834234
- 2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
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- Inchi: 1S/C21H16N2O/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,22H2
- InChI-sleutel: TYVUMLDYGFUBOS-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2N)=NC=C1C1C=CC(=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 312.126263138g/mol
- Monoisotopische massa: 312.126263138g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 387
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 52Ų
Benzenamine, 2-(5-[1,1'-biphenyl]-4-yl-2-oxazolyl)- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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